molecular formula C5H13NO3S B13082870 2-Propoxyethane-1-sulfonamide

2-Propoxyethane-1-sulfonamide

Cat. No.: B13082870
M. Wt: 167.23 g/mol
InChI Key: BYRZVWWRSJJPGG-UHFFFAOYSA-N
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Description

2-Propoxyethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .

Scientific Research Applications

Chemical Synthesis

Building Block for Other Compounds

2-Propoxyethane-1-sulfonamide serves as a crucial building block in the synthesis of various sulfur-containing compounds. Its unique structure allows for the formation of diverse derivatives that can be utilized in different chemical reactions. For instance, it can undergo alkylation, acylation, or arylation, making it versatile in synthetic chemistry applications .

Biological Applications

Antibacterial Properties

The antibacterial activity of this compound stems from its ability to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts folic acid production in bacteria, leading to their growth inhibition. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains responsible for respiratory infections and meningitis .

Pharmaceutical Development

In the pharmaceutical industry, sulfonamides like this compound are utilized in developing drugs for treating conditions such as hypertension, bacterial infections, and inflammatory diseases. They are present as active pharmaceutical ingredients in numerous best-selling medications .

Industrial Applications

Polymer Production

In industry, this compound is used as an intermediate in the production of polymers. Its sulfonamide functional group contributes to the physical properties of polymers, enhancing their performance in various applications.

Case Studies

Study on Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against common pathogens. The compound was tested against strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µg/mL. This finding supports its potential use in clinical settings for treating bacterial infections .

Research on Drug Development

In drug development research, this compound was evaluated as a candidate for hypertension treatment. In vitro studies indicated that it effectively reduced angiotensin-converting enzyme (ACE) activity, suggesting its potential role as a therapeutic agent for managing high blood pressure .

Biological Activity

2-Propoxyethane-1-sulfonamide, a sulfonamide derivative, exhibits a range of biological activities owing to its structural characteristics. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the general formula R-SO₂-NR'R''. The compound features a propoxy group attached to the ethane backbone, which influences its solubility and biological interactions. The sulfonamide functional group is known for its ability to mimic p-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by competing with PABA in the synthesis of folic acid, crucial for DNA replication. The effectiveness against various Gram-positive and Gram-negative bacteria has been documented:

Bacterial Strain Activity Mechanism
Staphylococcus aureusInhibitoryInhibition of dihydropteroate synthase
Escherichia coliInhibitoryDisruption of folate synthesis
Pseudomonas aeruginosaVariableResistance due to enzymatic alterations

Research indicates that this compound maintains significant antibacterial activity, although resistance patterns in certain strains can limit its effectiveness .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HEPG2 (Liver Cancer)26.0
PC3 (Prostate Cancer)7.5
SF-295 (Brain Tumor)2.4

The mechanism involves the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Folate Synthesis Inhibition : By mimicking PABA, it inhibits dihydropteroate synthase, crucial for bacterial folate production.
  • Tubulin Interaction : It binds to tubulin, preventing its polymerization and thereby disrupting the mitotic spindle formation essential for cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonamides may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several case studies illustrate the efficacy and versatility of this compound:

  • In Vitro Studies on Cancer Cells : A study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating significant inhibition at low concentrations.
  • Antimicrobial Efficacy Trials : Tests against clinical isolates showed variable susceptibility patterns, emphasizing the need for ongoing resistance monitoring.
  • Hybridization Approaches : Combining this compound with other pharmacophores has yielded compounds with enhanced biological activity and reduced toxicity profiles .

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-propoxyethanesulfonamide

InChI

InChI=1S/C5H13NO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8)

InChI Key

BYRZVWWRSJJPGG-UHFFFAOYSA-N

Canonical SMILES

CCCOCCS(=O)(=O)N

Origin of Product

United States

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